molecular formula C15H18FN5O B2607752 N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-fluorobenzamide CAS No. 1448077-15-3

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-fluorobenzamide

Cat. No. B2607752
CAS RN: 1448077-15-3
M. Wt: 303.341
InChI Key: XECRZUSZONMLEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-fluorobenzamide, commonly known as BMN-673 or Talazoparib, is a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in DNA repair mechanisms, and their inhibition has shown promising results in cancer therapy.

Scientific Research Applications

Anti-Fibrosis Activity

The pyrimidine moiety in N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-fluorobenzamide has been employed in designing novel heterocyclic compounds. Researchers synthesized a series of 2-(pyridin-2-yl) pyrimidine derivatives and evaluated their anti-fibrotic activities . Among these compounds, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) exhibited promising anti-fibrosis effects. These compounds effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting their potential as novel anti-fibrotic drugs.

Antimicrobial Properties

Pyrimidine derivatives, including those containing the N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-fluorobenzamide core, have demonstrated antimicrobial activity . While specific studies on this compound are limited, its structural features may contribute to its effectiveness against microbial pathogens.

Antiviral Potential

Similarly, pyrimidine-based compounds often exhibit antiviral properties . Although direct investigations into the antiviral effects of N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-fluorobenzamide are scarce, its pyrimidine scaffold suggests potential activity against viral infections.

Antitumor Applications

Pyrimidine derivatives have been explored as antitumor agents . While data on this specific compound are lacking, its structural resemblance to known antitumor pyrimidines warrants further investigation.

Collagen Prolyl 4-Hydroxylase Inhibition

Collagen prolyl 4-hydroxylases play a crucial role in collagen synthesis and fibrosis . N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-fluorobenzamide may interact with these enzymes, potentially influencing collagen production and tissue remodeling.

Tuberculosis Research

Although not directly studied, the compound’s pyrimidine core aligns with other anti-tubercular agents . Further exploration could reveal its potential in combating Mycobacterium tuberculosis.

properties

IUPAC Name

N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN5O/c1-20(2)13-12(9-17-15(19-13)21(3)4)18-14(22)10-5-7-11(16)8-6-10/h5-9H,1-4H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECRZUSZONMLEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)C2=CC=C(C=C2)F)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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